

Application Notes and Protocols: A Guide to Liquid-Liquid Extraction Using Nitrilotriacetamide

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Compound of Interest

Compound Name: *Nitrilotriacetamide*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrilotriacetamide (NTAamide) and its derivatives are a class of tripodal amide ligands demonstrating significant potential in the selective separation of metal ions through liquid-liquid extraction.^[1] These extractants are particularly noted for their efficacy in nuclear waste management, specifically for the partitioning of trivalent actinides like Americium (Am) and Curium (Cm) from lanthanides (Ln) in high-level liquid waste (HLLW).^{[2][3]} The unique structure of NTAamides, featuring a central nitrogen atom bonded to three acetamide groups, allows for effective chelation with metal ions.^[2]

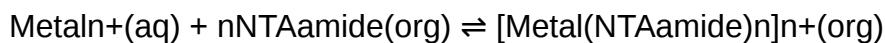
This document provides a detailed guide to performing liquid-liquid extraction using NTAamide-based solvent systems, focusing on the separation of actinides. It includes generalized protocols, quantitative data from various studies, and visual workflows to aid in experimental design and execution.

Principle of Extraction

Liquid-liquid extraction is a separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases.^{[4][5]} In this context, the solute consists of the target metal ions initially present in an aqueous phase (typically a nitric acid solution). The

organic phase contains an NTAamide extractant dissolved in a suitable diluent.^[6] Upon mixing, the NTAamide ligand complexes with the target metal ions, drawing them into the organic phase. The efficiency of this transfer is determined by factors such as the type of NTAamide, the composition of the organic diluent, the acidity of the aqueous phase, and the specific metal ions present.^{[6][7]}

The general equilibrium for the extraction process can be represented as:



Experimental Protocols

This section outlines a general procedure for performing a single-stage batch liquid-liquid extraction.

3.1 Materials and Reagents

- Extractant: N,N,N',N",N",N"-hexa-n-octyl**nitrilotriacetamide** (HONTA), N,N,N',N",N"-hexa-n-hexyl**nitrilotriacetamide** (HHNTA), or other NTAamide derivative.
- Diluent: n-dodecane is commonly used.^[3]
- Phase Modifier (if required): Isodecanol or 1-octanol to prevent third-phase formation.^{[6][8]} A typical composition is 20% isodecanol in 80% n-dodecane.^{[6][9]}
- Aqueous Feed Solution: A solution containing the metal ions of interest (e.g., Am(III), Pu(IV), U(VI), Ln(III)) dissolved in nitric acid (HNO₃) of a specific molarity (e.g., 0.08 M to 3 M).^{[3][6]}
- Stripping Agent: A solution to back-extract the metal ions from the organic phase, such as dilute nitric acid, sodium carbonate (Na₂CO₃), or a mix of guanidine carbonate and EDTA.^[1] ^[10]
- Equipment: Separatory funnels or centrifuge tubes, mechanical shaker or vortex mixer, centrifuge (optional), pipettes, and analytical instrumentation for metal ion concentration measurement (e.g., ICP-MS, Alpha Spectrometry).^{[5][11]}

3.2 Preparation of Solutions

- Organic Phase: Prepare the organic solvent by dissolving the desired concentration of the NTAamide extractant (e.g., 0.05 M HONTA) in the chosen diluent (e.g., n-dodecane).[3] If a phase modifier is used, prepare the diluent mixture first (e.g., 20% isodecanol and 80% n-dodecane) before adding the extractant.[6]
- Aqueous Phase: Prepare the aqueous feed solution by dissolving the metal salts in a nitric acid solution of the target concentration. The exact concentration of metal ions and acid will be dictated by the specific experimental goals.

3.3 Extraction Procedure

- Mixing: In a separatory funnel or suitable tube, combine equal volumes of the prepared organic and aqueous phases (a 1:1 phase ratio is common).
- Agitation: Securely cap the vessel and agitate vigorously for a sufficient time to reach equilibrium. The kinetics are often rapid, with equilibrium being reached within 10 minutes.[1]
- Phase Separation: Allow the two phases to separate. This can be done by letting the vessel stand or by centrifugation to break up any emulsions.[11] The aqueous layer is typically denser, but this depends on the specific organic solvent used.[5]
- Separation and Sampling: Carefully separate the two phases. Collect samples from both the aqueous and organic phases for analysis to determine the concentration of the metal ions.

3.4 Stripping (Back-Extraction) Procedure

- Contact: Take the metal-loaded organic phase from the extraction step and contact it with a fresh aqueous stripping solution (e.g., 0.2 M HNO₃ or 1 M Na₂CO₃).[1][2]
- Agitation and Separation: Repeat the agitation and phase separation steps as described in the extraction procedure.
- Analysis: Analyze the metal ion concentration in both phases to determine the stripping efficiency.

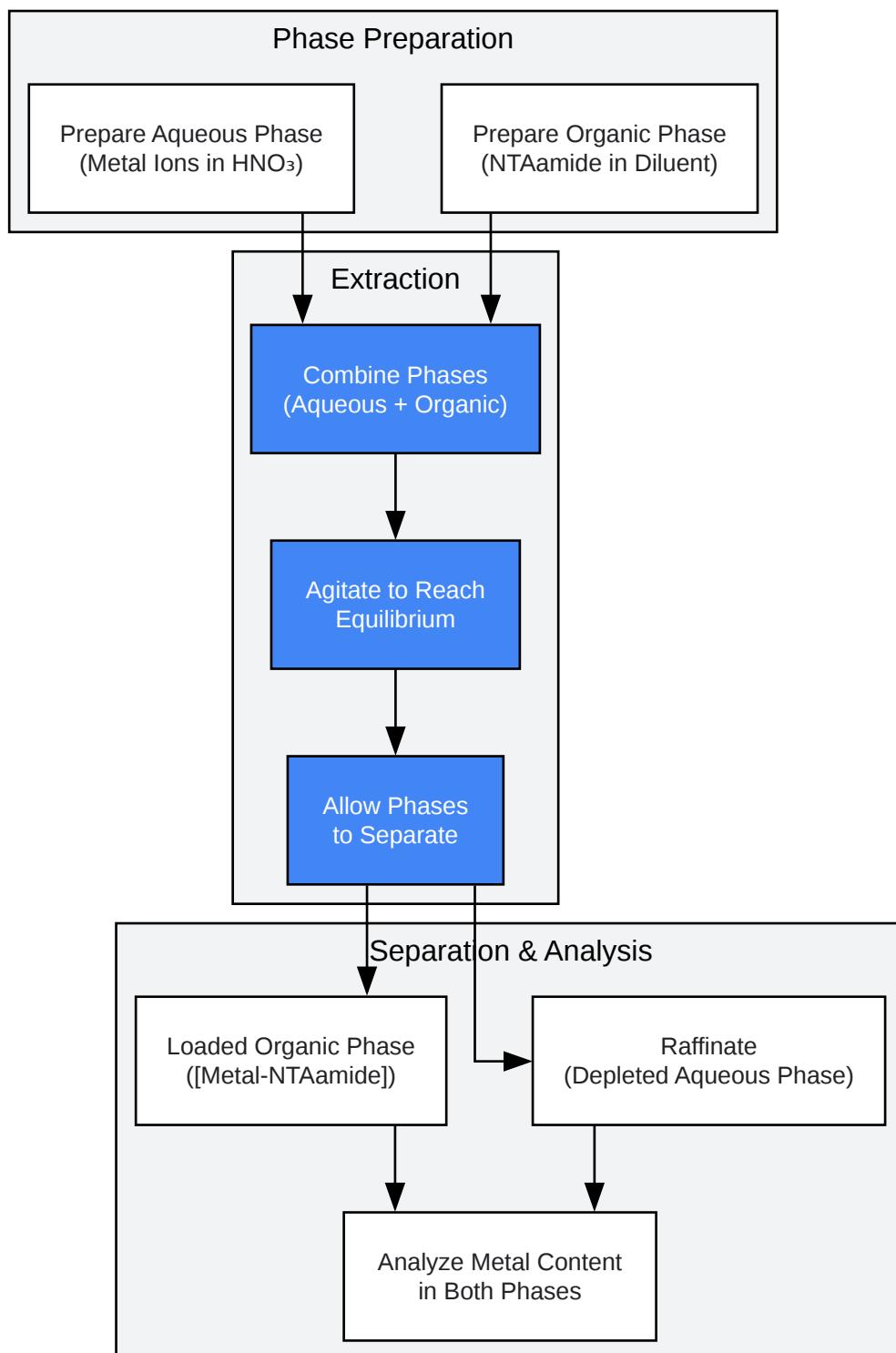
3.5 Analysis and Calculations

The effectiveness of the extraction is quantified using the Distribution Ratio (D) and the Separation Factor (SF).

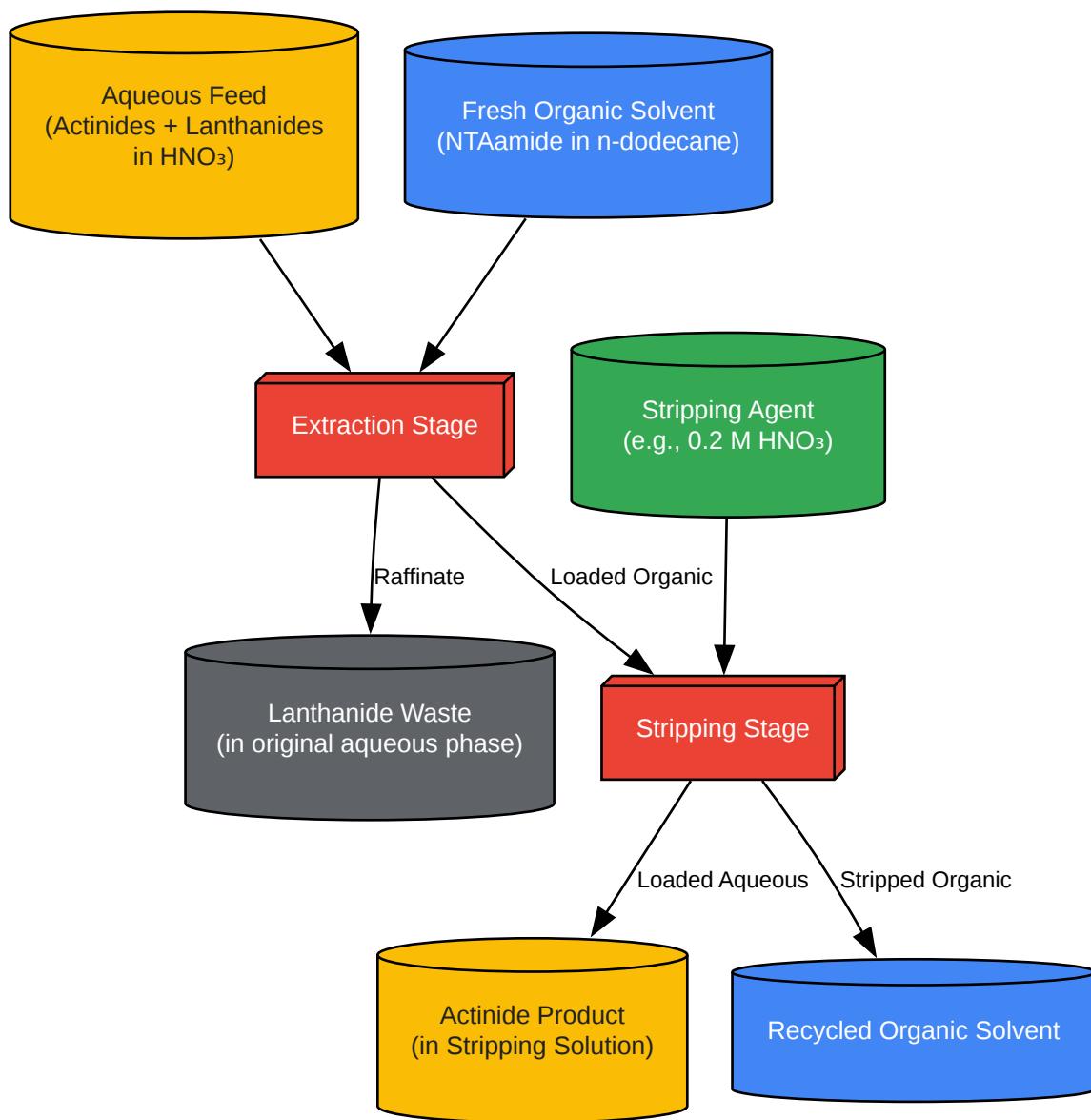
- Distribution Ratio (D): The ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.[12]
 - $D = [\text{Metal}]_{\text{org}} / [\text{Metal}]_{\text{aq}}$
- Separation Factor (SF): The ratio of the distribution ratios of two different metal ions (M1 and M2). It indicates the selectivity of the extraction system.[2]
 - $SF_{M1/M2} = D_{M1} / D_{M2}$

Visualization of Workflows

The following diagrams illustrate the key processes in liquid-liquid extraction using NTAamide.

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Caption: General workflow for a single-stage liquid-liquid extraction experiment.



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Caption: Logical flow of a multi-stage extraction and stripping process.

Quantitative Data

The following tables summarize key performance data for liquid-liquid extraction using various NTAamide derivatives.

Table 1: Extraction of Actinides and Lanthanides with NTAamide Derivatives

Extractant System	Aqueous Phase	Metal Ion	Distribution Ratio (D)	Reference(s)
0.5 M HONTA / n-dodecane	0.2 M HNO ₃	Am(III)	~10	[2]
0.5 M HONTA / n-dodecane	0.2 M HNO ₃	Cm(III)	~10	[2]
0.5 M HONTA / n-dodecane	0.2 M HNO ₃	Ln(III)	< 0.4	[2]
0.08 M HHNTA / 20% isodecanol- 80% n-dodecane	0.5 M HNO ₃	Pu(IV)	~100	[6]
0.08 M HHNTA / 20% isodecanol- 80% n-dodecane	0.5 M HNO ₃	Np(IV)	~10	[6]
0.08 M HHNTA / 20% isodecanol- 80% n-dodecane	0.5 M HNO ₃	Am(III)	~0.1	[6]
0.08 M HHNTA / 20% isodecanol- 80% n-dodecane	0.5 M HNO ₃	U(VI)	~0.01	[6]
0.05 M HONTA / n-dodecane	0.08 M HNO ₃	Am(III)	-	[3]
0.05 M HONTA / n-dodecane	0.08 M HNO ₃	Cm(III)	-	[3]

Note: Specific D values can vary significantly with experimental conditions. The table provides an overview of relative extractability.

Table 2: Separation Factors (SF) and Recovery Percentages

Separation	Extractant System	Aqueous Phase	Separation Factor (SF)	Notes	Reference(s)
Am(III)/Ln(III)	0.5 M HONTA / n-dodecane	0.2 M HNO ₃	≥ 23.6	High selectivity for actinides.	[2]
Am(III)/Cm(III)	ADAAM(EH) + HONTA mixed solvent	1 M HNO ₃	3.1–3.9	Part of a mixed-solvent system.	[2]
Am(III)/Eu(III)	ADAAM(EH) + HONTA mixed solvent	1 M HNO ₃	≥ 3000	Excellent separation from Europium.	[2]
Recovery	Extractant System	Aqueous Phase	Recovery %	Notes	Reference(s)
Am(III)	0.05 M HONTA / n-dodecane (counter-current test)	0.08 M HNO ₃	94.9%	Continuous mixer-settler test.	[3]
Cm(III)	0.05 M HONTA / n-dodecane (counter-current test)	0.08 M HNO ₃	78.9%	Continuous mixer-settler test.	[3]

Table 3: Summary of Experimental Conditions

NTAamide Derivative	Concentration	Diluent System	Aqueous Phase Composition	Target Analytes	Reference(s)
HONTA	0.05 M	n-dodecane	0.08 M HNO ₃ + MAs + REs	Minor Actinides (Am, Cm)	[3]
HHNTA	0.08 M	20% isodecanol – 80% n-dodecane	0.5 M - 3 M HNO ₃	U(VI), Np(IV), Pu(IV), Am(III)	[6]
HONTA	Not specified	C ₄ mimNTf ₂ (Ionic Liquid)	3 M HNO ₃	Np(IV)	[10]
NTAamide(n-Oct)	Not specified	n-octanol	0.1 M - 3.0 M HNO ₃	Pd(II)	[13]

Key Considerations and Troubleshooting

- Third Phase Formation: At high acid concentrations or high metal loading, a third, extractant-rich phase can form, complicating the separation. This can often be mitigated by adding a phase modifier like isodecanol or by adjusting alkyl chain lengths on the NTAamide ligand.[6][8][14]
- Ligand Solubility: The solubility of NTAamide derivatives can be limited in certain diluents. For instance, HHNTA has poor solubility in pure n-dodecane, necessitating the addition of a modifier.[1]
- Kinetics: While extraction is generally fast, it is crucial to ensure sufficient mixing time to reach equilibrium for quantitative results.[1]
- Emulsions: Persistent emulsions can form at the liquid-liquid interface. Centrifugation is an effective method to break these emulsions and achieve clean phase separation.[11]

- Stripping: The choice of stripping agent is critical for efficient recovery of the target metal from the organic phase. The optimal agent and concentration will depend on the stability of the metal-NTAamide complex.[10]

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